molecular formula C11H9N3O B6154138 3-(1H-indol-6-yl)-1,2-oxazol-5-amine CAS No. 1895396-76-5

3-(1H-indol-6-yl)-1,2-oxazol-5-amine

Cat. No.: B6154138
CAS No.: 1895396-76-5
M. Wt: 199.2
InChI Key:
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Description

3-(1H-indol-6-yl)-1,2-oxazol-5-amine is a heterocyclic compound that combines an indole moiety with an oxazole ring. The indole structure is known for its presence in many natural products and pharmaceuticals, while the oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine typically involves the formation of the indole and oxazole rings followed by their coupling. One common method is the cyclization of appropriate precursors under specific conditions. For example, the indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes. The oxazole ring can be formed through the cyclization of α-haloketones with amides or amidines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-6-yl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine involves the reaction of 6-bromoindole with ethyl oxalyl chloride to form 3-(6-bromo-1H-indol-3-yl)-2-oxopropanoic acid ethyl ester. This intermediate is then reacted with hydroxylamine hydrochloride to form 3-(6-bromo-1H-indol-3-yl)-2-oxopropanohydroxamic acid ethyl ester. Finally, this compound is cyclized with phosphoryl chloride to form the desired product.", "Starting Materials": [ "6-bromoindole", "ethyl oxalyl chloride", "hydroxylamine hydrochloride", "phosphoryl chloride" ], "Reaction": [ "6-bromoindole is reacted with ethyl oxalyl chloride in the presence of triethylamine to form 3-(6-bromo-1H-indol-3-yl)-2-oxopropanoic acid ethyl ester.", "3-(6-bromo-1H-indol-3-yl)-2-oxopropanoic acid ethyl ester is then reacted with hydroxylamine hydrochloride in the presence of triethylamine to form 3-(6-bromo-1H-indol-3-yl)-2-oxopropanohydroxamic acid ethyl ester.", "Finally, 3-(6-bromo-1H-indol-3-yl)-2-oxopropanohydroxamic acid ethyl ester is cyclized with phosphoryl chloride in the presence of triethylamine to form 3-(1H-indol-6-yl)-1,2-oxazol-5-amine." ] }

CAS No.

1895396-76-5

Molecular Formula

C11H9N3O

Molecular Weight

199.2

Purity

95

Origin of Product

United States

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